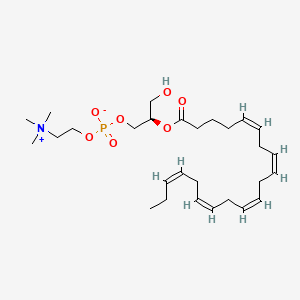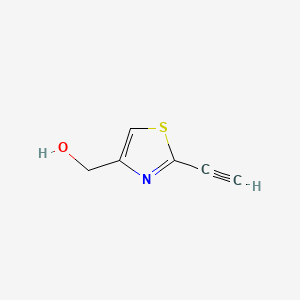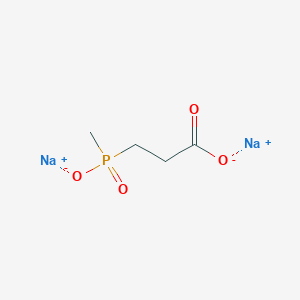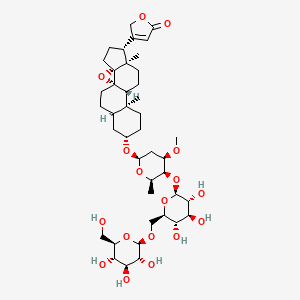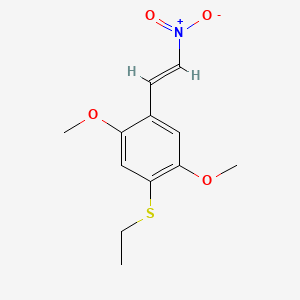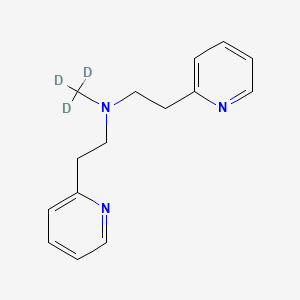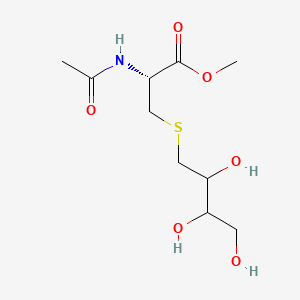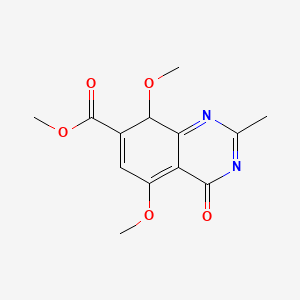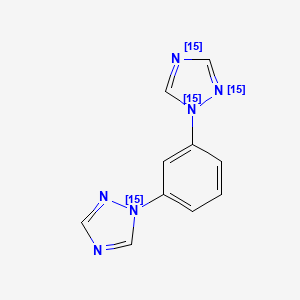
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, also known as PBTZ169, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research. This compound has been found to exhibit potent antimycobacterial activity and has been identified as a potential candidate for the treatment of tuberculosis.
Aplicaciones Científicas De Investigación
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has been extensively studied for its antimycobacterial activity and has been found to be highly effective against drug-resistant strains of Mycobacterium tuberculosis. In addition, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has also been found to exhibit activity against other bacterial and fungal pathogens. The compound has been studied for its potential use as a therapeutic agent for the treatment of tuberculosis and other infectious diseases.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is not fully understood, but it is believed to act by inhibiting the activity of the cytochrome bc1 complex in Mycobacterium tuberculosis. This complex is essential for the production of ATP in the bacteria, and inhibition of its activity leads to a decrease in energy production and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further study as a therapeutic agent. The compound has been shown to be well-tolerated in animal models and has not exhibited any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is its potent antimycobacterial activity, which makes it a valuable tool for the study of tuberculosis and other infectious diseases. However, one limitation of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the study of the compound's mechanism of action in more detail, as well as the development of more potent derivatives of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. Additionally, further research is needed to determine the efficacy and safety of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 as a therapeutic agent for the treatment of tuberculosis and other infectious diseases.
In conclusion, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is a nitrogen-containing heterocyclic compound that has shown promising antimycobacterial activity and has been identified as a potential candidate for the treatment of tuberculosis. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of the cytochrome bc1 complex in Mycobacterium tuberculosis. 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has low toxicity and has shown no significant adverse effects, making it a promising candidate for further study as a therapeutic agent. There are several future directions for research on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, including the development of more efficient synthesis methods, the study of the compound's mechanism of action in more detail, and the evaluation of its efficacy and safety as a therapeutic agent.
Métodos De Síntesis
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrobenzohydrazide. This intermediate is then reacted with 2,4-diaminopyrimidine to form the desired product, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. The synthesis method has been optimized to yield high purity and high-quality 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 for research purposes.
Propiedades
IUPAC Name |
1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i11+1,13+1,15+1,16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXRKYXCCDJHI-ICZKCAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[15N]2C=NC=N2)[15N]3C=[15N]C=[15N]3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


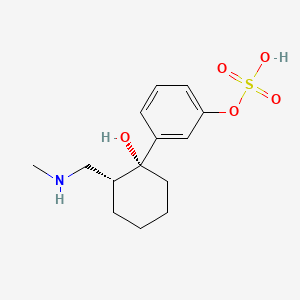
![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)
